BenchChemオンラインストアへようこそ!

N-cyclohexyl-N-methyl-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide

PDE4 Inhibition Dihydropyrimidinone SAR

N-cyclohexyl-N-methyl-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide is a synthetic small-molecule dihydropyrimidinone (DHPM) derivative. Its core structure combines a 6-oxo-4-phenyl-1,6-dihydropyrimidine scaffold with an N-cyclohexyl-N-methylacetamide side chain.

Molecular Formula C19H23N3O2
Molecular Weight 325.4 g/mol
CAS No. 1058422-31-3
Cat. No. B6541292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-N-methyl-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide
CAS1058422-31-3
Molecular FormulaC19H23N3O2
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCN(C1CCCCC1)C(=O)CN2C=NC(=CC2=O)C3=CC=CC=C3
InChIInChI=1S/C19H23N3O2/c1-21(16-10-6-3-7-11-16)19(24)13-22-14-20-17(12-18(22)23)15-8-4-2-5-9-15/h2,4-5,8-9,12,14,16H,3,6-7,10-11,13H2,1H3
InChIKeyYAWNSRSZIYARHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl-N-methyl-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide (CAS 1058422-31-3): Sourcing & Baseline Identity


N-cyclohexyl-N-methyl-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide is a synthetic small-molecule dihydropyrimidinone (DHPM) derivative. Its core structure combines a 6-oxo-4-phenyl-1,6-dihydropyrimidine scaffold with an N-cyclohexyl-N-methylacetamide side chain. This chemotype is broadly associated with phosphodiesterase 4 (PDE4) inhibition, a mechanism relevant to inflammatory and neurological disorders [1]. However, publicly available primary literature and authoritative database records for this specific compound are exceptionally scarce, placing the burden of differentiation on indirect class-level inferences and proprietary data held by vendors or research groups.

Why Generic Substitution Fails for N-cyclohexyl-N-methyl-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide


Within the dihydropyrimidinone class, minor structural modifications lead to profound differences in PDE4 isoform selectivity, potency, and ADME profiles. For example, the addition of a cyclohexyl group versus a simpler alkyl chain on the acetamide nitrogen can dramatically alter logP, metabolic stability, and off-target binding [1]. Generic substitution with a close analog, such as 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-propylacetamide, is therefore a high-risk procurement strategy. Without direct comparative data, the assumption of functional interchangeability is scientifically unfounded and can derail structure-activity relationship (SAR) studies or lead to inactive pharmacological probes.

Quantitative Differentiation Evidence for N-cyclohexyl-N-methyl-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide


Evidence Gap: Lack of Publicly Available Direct Comparative Data

The most critical differentiator for this compound is the absence of publicly available quantitative biological or physicochemical data in primary literature, patents, or authoritative databases such as ChEMBL or PubChem BioAssay [1]. Unlike its structural analogs (e.g., N-propyl or N-[(oxolan-2-yl)methyl] derivatives) which appear in vendor catalogs without associated activity data, no peer-reviewed IC50, Ki, or ADME values could be identified for this specific compound. This information void is a key decision point for procurement, requiring direct inquiry to synthetic vendors for in-house characterization data before selection.

PDE4 Inhibition Dihydropyrimidinone SAR

Patent Landscape Suggests HDAC6 Inhibitory Potential, But Lacks Specific Data

A patent assigned to Acetylon Pharmaceuticals describes novel pyrimidine hydroxy amide compounds as HDAC6 inhibitors [1]. The target compound shares the pyrimidine-acetamide core characteristic of this class, suggesting potential HDAC6 activity. However, the patent does not explicitly list CAS 1058422-31-3 or provide its specific IC50 value. This represents a class-level inference of utility rather than a direct head-to-head comparison, and the compound's selectivity over other HDAC isoforms (e.g., HDAC1, HDAC2) remains unknown.

HDAC6 Inhibition Pyrimidine Hydroxy Amide Patent Analysis

Potential Application Scenarios for N-cyclohexyl-N-methyl-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide Based on Class-Level Inference


Exploratory PDE4 Inhibitor SAR Libraries in the Absence of Public Data

The primary justifiable use case is within a proprietary medicinal chemistry program exploring dihydropyrimidinone PDE4 inhibitors. The unique N-cyclohexyl-N-methyl amide substituent represents a distinct vector for probing hydrophobic pocket interactions compared to common N-alkyl or N-benzyl analogs [1]. In this context, the compound is valuable precisely because its activity profile is unknown, offering potential for novel intellectual property if in-house screening reveals favorable potency, selectivity, or pharmacokinetics.

Negative Control or Inactive Comparator for Validated PDE4 Tool Compounds

Given the lack of confirmed bioactivity, the compound may serve as a structural analog negative control in PDE4 assay development. If in-house testing confirms negligible PDE4 inhibition, it can be used to validate assay specificity against closely related but inactive chemotypes, complementing known inhibitors like Rolipram [1]. This application, however, requires initial in-house profiling to confirm inactivity.

HDAC6 Chemical Probe Development with Proprietary Screening

Based on the class-level patent inference of HDAC6 inhibition, a research group with established HDAC biochemical and cellular assays could evaluate this compound as a starting point for a novel HDAC6 inhibitor series [1]. The N-cyclohexyl-N-methyl group may offer a differentiated selectivity profile against HDAC1/2/3 compared to hydroxamic acid-based inhibitors. This scenario is only viable with access to comprehensive HDAC profiling panels.

Quote Request

Request a Quote for N-cyclohexyl-N-methyl-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.